5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The triazole ring is substituted with a 5-chloro-2-methoxyphenyl group at position 1 and a methyl group at position 5. The oxadiazole ring is further substituted with a phenyl group at position 6. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2/c1-11-16(18-20-17(22-26-18)12-6-4-3-5-7-12)21-23-24(11)14-10-13(19)8-9-15(14)25-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLQQGVXDNXGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18ClN5O4
- Molecular Weight : 427.8 g/mol
- CAS Number : 941906-80-5
- Structure : The compound features a triazole ring and an oxadiazole moiety, which are known for their biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : This is achieved through the reaction of 5-chloro-2-methoxyphenyl hydrazine with formaldehyde and sodium azide under acidic conditions.
- Oxadiazole Formation : The triazole intermediate is then reacted with appropriate phenyl derivatives to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity and disrupting various biochemical pathways.
Anticancer Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with GI50 values ranging from 3.79 µM to 42.30 µM .
| Cell Line | Compound Concentration (GI50) |
|---|---|
| MCF7 | 3.79 µM |
| SF-268 | 12.50 µM |
| NCI-H460 | 42.30 µM |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens:
- Inhibition Studies : Compounds with similar structures demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics .
Case Studies
A study evaluated the effects of triazole derivatives on cancer cell proliferation:
- Study Design : Various derivatives were tested against different cancer cell lines.
- Results : The study found that certain substitutions on the triazole ring enhanced biological activity significantly.
Pharmacological Applications
The pharmacological profile of this compound suggests potential applications in:
- Anticancer Therapy : Due to its cytotoxic effects on cancer cells.
- Antimicrobial Treatments : As a potential alternative or adjunct to existing antibiotics.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit antibacterial and antifungal activities. For instance, studies have synthesized various oxadiazole derivatives containing the 5-chloro-2-methoxyphenyl moiety and evaluated their efficacy against pathogenic strains. Compounds such as 4c , 4f , and 4g showed notable activity against tested bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Recent investigations into the anticancer potential of oxadiazole derivatives reveal promising results. A study highlighted the synthesis of new 1,3,4-oxadiazoles and their screening against glioblastoma cell lines. The compounds exhibited cytotoxic effects and induced apoptosis in cancer cells. Notably, compounds like 5b , 5d , and 5m were identified as having significant anti-cancer activity through mechanisms that damage DNA in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is crucial for optimizing its biological activity. The presence of the triazole ring contributes to its pharmacological profile by enhancing lipophilicity and improving binding interactions with biological targets. Additionally, modifications in the phenyl groups can lead to variations in potency and selectivity against specific pathogens or cancer cell lines.
| Property | Description |
|---|---|
| Antimicrobial Activity | Significant against various bacterial strains |
| Anticancer Activity | Induces apoptosis in glioblastoma cells |
| Anti-inflammatory Potential | Inhibits inflammatory pathways |
Case Study 1: Antimicrobial Evaluation
In a study published in the European Journal of Medicinal Chemistry, a series of new oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds as lead candidates for developing new antibiotics .
Case Study 2: Anticancer Screening
Another research paper focused on the anticancer effects of synthesized oxadiazoles against glioblastoma cells. The study utilized cytotoxic assays to determine the efficacy of various compounds derived from this compound. Results showed that specific derivatives significantly reduced cell viability and induced apoptosis through DNA damage pathways .
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and triazole rings in the compound undergo selective oxidation under controlled conditions. For example:
Key findings:
-
The methoxy group on the phenyl ring stabilizes intermediates during oxidation via resonance effects .
-
Oxidation of methyl groups on triazole generates carboxylic acid derivatives, enhancing water solubility.
Reduction Reactions
Reductive modifications primarily target nitrogen-rich rings:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄/CuCl₂ | Ethanol, reflux | Partial reduction of oxadiazole to thiadiazole | |
| H₂/Pd-C (10% w/w) | THF, 50 psi, 24 hr | Hydrogenolysis of chloro substituent to hydrogen |
Mechanistic insights:
-
Palladium-catalyzed hydrogenation removes chlorine atoms via dehalogenation while preserving the oxadiazole core .
-
Sodium borohydride selectively reduces strained N–O bonds in oxadiazole under acidic conditions .
Substitution Reactions
The chloro and methoxy groups participate in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 8 hours | Methoxy → piperidine substitution | 78% | |
| NaN₃ | DMSO, 100°C, microwave irradiation | Chloro → azide substitution | 92% |
Structural influences:
-
The electron-donating methoxy group directs substitution to the para position relative to chlorine .
-
Microwave-assisted reactions significantly reduce reaction times while maintaining high regioselectivity .
Cycloaddition and Ring-Opening Reactions
The triazole moiety participates in 1,3-dipolar cycloadditions:
Notable outcomes:
-
Copper-catalyzed click chemistry enables modular functionalization for drug discovery .
-
Ring-opening reactions generate dicarboxylic acids with potential as corrosion inhibitors.
Biological Activity Correlations
Modified derivatives show enhanced pharmacological properties:
Structure-activity relationships:
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Para-substituted electron-withdrawing groups (e.g., –NO₂, –CN) improve enzyme inhibition .
-
Bulkier substituents on the triazole ring enhance membrane permeability in cancer cell assays .
Stability and Degradation Pathways
Critical degradation parameters:
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 1.2 (simulated gastric) | 3.2 hours | Hydrolyzed oxadiazole ring |
| UV exposure (254 nm) | 45 minutes | Radical-mediated cleavage of methoxy group |
Formulation considerations:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Comparison Points:
Methyl groups on triazole/pyrazole rings (e.g., ) improve metabolic stability but may reduce solubility .
Crystallographic and Conformational Trends
- Compounds with bulky substituents (e.g., 3-methylphenyl in ) adopt planar conformations but exhibit variations in crystal packing due to steric hindrance .
- Halogen substituents (Cl vs. F) influence intermolecular interactions. For instance, fluorinated analogs () show tighter packing due to F’s higher electronegativity, whereas Cl substituents enhance lipophilicity .
Synthetic Methodologies
- The target compound likely employs cyclocondensation or DIC-mediated coupling (as in ) for oxadiazole formation, similar to 5-(p-tolyl)-1H-tetrazole derivatives .
Contradictions and Limitations:
- describes compounds 4 and 5 as isostructural with Cl and Br substituents, but the text specifies fluorophenyl groups. This discrepancy may reflect an error in the original source or incomplete data .
- Spectral data for the target compound are inferred from analogs; experimental validation is required for precise characterization.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions. For example:
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H-NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolves crystal packing and anisotropic displacement parameters using SHELXL .
Q. What are standard protocols for determining physical properties like melting point and solubility?
Methodological Answer:
- Melting point : Use a capillary tube apparatus with a heating rate of 1°C/min (e.g., observed range: 126–134°C for analogs) .
- Solubility : Test in DMSO (high solubility) or ethanol/water mixtures via gravimetric analysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, such as anisotropic displacement in the triazole ring?
Methodological Answer:
Q. How do solvent and substituent effects influence the compound’s acidity (pKa), and how is this measured experimentally?
Methodological Answer:
- Potentiometric titration : Use 0.05 M tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF).
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antitumor efficacy) be resolved through experimental design?
Methodological Answer:
- Dose-response assays : Test across multiple concentrations (e.g., 1–100 μM) in cell lines (e.g., MCF-7 for antitumor) .
- Structural analogs : Compare activity of derivatives (e.g., 4d vs. 5a in ) to identify pharmacophores.
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., thymidylate synthase for antitumor activity) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
